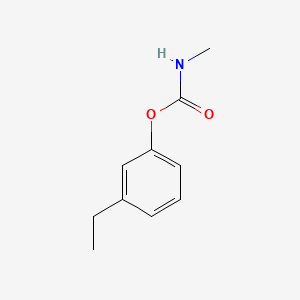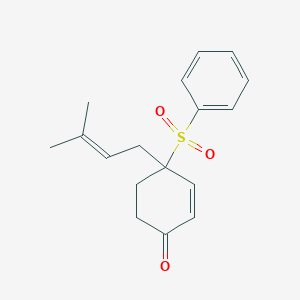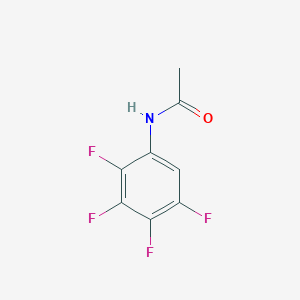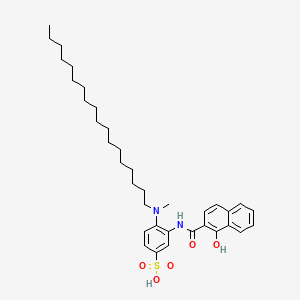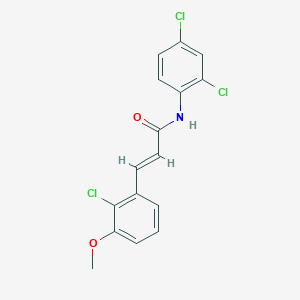
2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with amino, hydroxy, and methoxy groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-hydroxy-3-methoxybenzaldehyde, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization with thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Conditions typically involve the use of strong nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s structural features allow it to interact with various biological molecules, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-7-methyl-4H-chromene-3-carbonitrile: Known for its antibacterial and corrosion inhibition properties.
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano-[4,3-b]pyran-3-carboxylate:
Uniqueness
What sets 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester apart is its thiophene ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics.
Propiedades
Fórmula molecular |
C14H15NO4S |
|---|---|
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-3-19-14(17)12-9(7-20-13(12)15)8-4-5-10(16)11(6-8)18-2/h4-7,16H,3,15H2,1-2H3 |
Clave InChI |
GMZXQXDYRLXQNM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)
